Boc-D-Me-Arg(Tos)-OH

Thrombin inhibition Proteolytic stability Anticoagulant peptides

Boc-D-Me-Arg(Tos)-OH (CAS 136642-84-7, C₁₉H₃₀N₄O₆S, MW 442.53) is an orthogonally protected, non-proteinogenic amino acid derivative designed for tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It combines three structural features within a single building block: a Boc-protected Nα-secondary amine (N-methyl), a D-configuration at the α-carbon, and a tosyl (Tos)-protected guanidino side chain.

Molecular Formula C19H30N4O6S
Molecular Weight 442.54
CAS No. 136642-84-7
Cat. No. B613647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Me-Arg(Tos)-OH
CAS136642-84-7
SynonymsBoc-D-Me-Arg(Tos)-OH; 136642-84-7; Boc-N-Me-D-Arg(Tos)-OH; BOC-D-MEARG-OH; MolPort-023-331-064; ZINC15721489; AKOS015909388; AJ-67813; AJ-67814; AK-88936; Z5641; I14-32643; I14-34128
Molecular FormulaC19H30N4O6S
Molecular Weight442.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N
InChIInChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m1/s1
InChIKeyOTYPUFUDTDVBRU-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Me-Arg(Tos)-OH CAS 136642-84-7: Protected N-Methyl-D-Arginine Building Block for Boc-SPPS


Boc-D-Me-Arg(Tos)-OH (CAS 136642-84-7, C₁₉H₃₀N₄O₆S, MW 442.53) is an orthogonally protected, non-proteinogenic amino acid derivative designed for tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It combines three structural features within a single building block: a Boc-protected Nα-secondary amine (N-methyl), a D-configuration at the α-carbon, and a tosyl (Tos)-protected guanidino side chain . The compound is supplied at purities of ≥95% to 99+% by commercial vendors, with recommended storage at 0–8 °C . Unlike standard Boc-Arg(Tos)-OH, this derivative introduces an N-methyl-D-arginine residue into the elongating peptide chain, conferring the combined pharmacological benefits of backbone N-methylation (enhanced proteolytic stability, conformational rigidity, and membrane permeability) and D-amino acid substitution (resistance to endogenous protease degradation) in a single coupling step [1].

Why Boc-D-Me-Arg(Tos)-OH Cannot Be Replaced by Simpler Arginine Derivatives in Boc-SPPS


Generic substitution among in-class arginine building blocks — such as replacing Boc-D-Me-Arg(Tos)-OH with Boc-Arg(Tos)-OH (CAS 13836-37-8), Boc-D-Arg(Tos)-OH (CAS 61315-61-5), Boc-N-Me-Arg(Tos)-OH (CAS 108695-16-5), or the Fmoc-based alternative Fmoc-N-Me-Arg(Pbf)-OH (CAS 913733-27-4) — fails because each comparator addresses only a subset of the target compound's three integrated structural features. Boc-Arg(Tos)-OH lacks both the N-methyl group and the D-configuration, rendering resultant peptides susceptible to proteolytic degradation at the arginine locus [1]. Boc-D-Arg(Tos)-OH provides D-configuration protease resistance but omits the conformational and permeability benefits of N-methylation [2]. Boc-N-Me-Arg(Tos)-OH (L-isomer) incorporates N-methylation but without the D-configuration, leaving the peptide vulnerable to L-specific proteases. Fmoc-N-Me-Arg(Pbf)-OH employs the Pbf side-chain protecting group, which is incompatible with Boc-SPPS HF cleavage conditions and is designed for Fmoc-SPPS TFA cleavage . Only Boc-D-Me-Arg(Tos)-OH simultaneously delivers Nα-methylation, D-stereochemistry, and Tos protection in a single Boc-compatible building block, as quantified in the evidence below.

Quantitative Differentiation Evidence: Boc-D-Me-Arg(Tos)-OH vs. Closest Analogs


Nα-Methylation Prevents Thrombin-Catalyzed Proteolytic Cleavage vs. Unmethylated Arginine

Incorporation of Nα-methyl-arginine at the P1 position of bivalent thrombin inhibitors completely prevented thrombin-catalyzed proteolysis independent of the P1' amino acid identity, whereas the unmethylated arginine analog (hirulog-1) strictly required a proline at P1' to reduce cleavage C-terminal to the arginyl residue [1]. The most potent N(Me)Arg-containing inhibitor, I-11 [dCha-Pro-N(Me)Arg-Thr-(Gly)₅-DYEPIPEEA-Cha-dGlu], exhibited a Ki of 37 pM against thrombin, with no inhibition of related serine proteases (trypsin, factor Xa, plasmin) [1]. The stability of I-11 in human plasma in vitro was strongly improved compared to hirulog-1, and significantly reduced plasma clearance was observed after intravenous injection in rats [1]. The structural basis was elucidated by X-ray crystallography (PDB 1EB1), demonstrating that the Nα-methyl group disturbs the active-site geometry of thrombin, impairing efficient cleavage [2].

Thrombin inhibition Proteolytic stability Anticoagulant peptides

D-Configuration and Nα-Methylation Combinatorial Activity Retention in Antimicrobial Peptide Chex1-Arg20

In a systematic study of Chex1-Arg20 analogs, substitution of Arg20 with either D-arginine or Nα-methyl-arginine maintained significant antibacterial activity, whereas substitution at the critical Arg7 position with D-arginine completely abolished activity [1]. Against Klebsiella pneumoniae ATCC 13883, the native Chex1-Arg20 (analog 1) exhibited an MIC of 0.8 ± 0.1 μM. The D-Arg20 analog (analog 6, DR20) showed MIC = 11.8 ± 0.1 μM (~15-fold reduction). The Nα-methyl-Arg20 analog (analog 7, mR20) showed MIC = 14.5 ± 0.1 μM (~18-fold reduction). In contrast, D-Arg substitution at position 7 (analog 2, DR7) resulted in MIC > 100 μM (>125-fold loss of activity) [1]. None of the analogs displayed cytotoxicity against HEK-293 or H-4-II-E mammalian cells at 100 μM [1]. This demonstrates that position-20 tolerates both D-configuration and N-methylation modifications, enabling stability enhancement without abolishing activity — a finding directly relevant to peptides synthesized using Boc-D-Me-Arg(Tos)-OH.

Antimicrobial peptides D-amino acid substitution N-methylation Structure-activity relationship

Tos vs. Pbf Side-Chain Protection: Acid Lability Profile Dictates Synthetic Strategy Compatibility

The Tos (tosyl) protecting group on Boc-D-Me-Arg(Tos)-OH is specifically engineered for Boc-SPPS, requiring anhydrous hydrogen fluoride (HF) at 0–5 °C for removal, with standard cleavage times of 30–60 minutes extending to up to 2 hours for peptides containing Arg(Tos) residues . In contrast, the Pbf (2,2,4,6,7-pentamethylbenzofuran-5-sulfonyl) group used in Fmoc-N-Me-Arg(Pbf)-OH (CAS 913733-27-4) is cleaved by 95% TFA at room temperature within 1–3 hours and is the standard choice for Fmoc-SPPS [1]. The established acid lability ranking across arginine side-chain protecting groups is Tos < Mts < Mtr < Pmc < Pbf (increasing lability), meaning Tos is the most acid-stable option . Critically, Tos is incompatible with Fmoc-SPPS TFA conditions (it will not cleave), while Pbf is incompatible with Boc-SPPS HF conditions as it is insufficiently stable. Furthermore, the Tos group is not susceptible to the ornithine-forming side reactions observed with the NO₂ protecting group during HF cleavage .

Solid-phase peptide synthesis Boc-SPPS Fmoc-SPPS Side-chain protection HF cleavage

N-Methyl Amino Acid Coupling Demands Specialized Reagents: HOAt/HATU Required for Quantitative Yields

N-Methyl amino acids present a sterically hindered secondary amine as the nucleophile, rendering standard coupling methods ineffective. A comparative study of Boc-protected N-methyl amino acid couplings demonstrated that less than 10% of the target tripeptide was obtained using pivaloyl mixed anhydride, pentafluorophenyl ester, or acyl fluoride activation methods [1]. Acceptable yields were achieved only with an excess of HBTU, the PyBroP reagent, or Boc-amino acid N-carboxyanhydride (NCA) [1]. Subsequent studies established that the HOAt/HATU combination produces quantitative couplings for N-methylated, sterically hindered amino acids under SPPS conditions [2]. Furthermore, activation of Boc-N-methyl amino acids with carbodiimides can lead to N-carboxyanhydride formation as an unexpected by-product, explaining low yields when inappropriate reagents are used [3]. This mechanistic limitation applies universally to all N-methyl amino acid building blocks, including Boc-D-Me-Arg(Tos)-OH.

Difficult coupling N-methyl amino acid HATU HOAt Peptide coupling efficiency

D-Configuration Serum Stability: D-Arg Substitution Extends Peptide Half-Life >19-Fold in Oncocin Model

In a systematic stability study of the proline-rich antimicrobial peptide oncocin (VDKPPYLPRPRPPRRIYNR-NH₂), substitution of two arginine residues (positions 15 and 19) with D-arginine increased the peptide half-life in full mouse serum from 25 minutes to greater than 8 hours — a >19-fold prolongation [1]. For comparison, substitution with ornithine at the same positions increased half-life from 25 minutes to 3 hours (7.2-fold), while N-methyl-arginine was also among the modifications tested that increased stability [1]. All modified analogs retained or slightly improved antibacterial activity against Escherichia coli and showed no toxicity to HeLa cells or hemolytic activity to human erythrocytes [1]. This class-level evidence demonstrates that the D-configuration — a core structural feature of Boc-D-Me-Arg(Tos)-OH — is a validated determinant of proteolytic stability in peptide therapeutics.

Serum stability D-arginine Proteolytic degradation Peptide half-life

δ-Lactam Formation During Tos-Protected Arginine Coupling: A Quantitatively Significant Side Reaction

Cezari et al. (1996) evaluated the quantity of δ-lactam generated during arginine-containing dipeptide synthesis using four protected arginine derivatives: Z-Arg(Tos)-OH, Boc-Arg(Tos)-OH, Fmoc-Arg(Boc)₂-OH, and Fmoc-Arg(Pmc)-OH, across multiple carboxyl-activating procedures [1]. Significant amounts of δ-lactam were observed during synthesis of Z-Arg(Tos)-methyl ester, Z-Arg(Tos)-amide, and Boc-Arg(Tos)-chloromethyl ketone [1]. The mixed anhydride coupling procedure and the di-Boc-protecting guanidino group induced more δ-lactam formation than any other coupling or Nᴳ-protection method tested [1]. The study concluded that this side reaction should be considered almost inevitable and that its minimization requires case-by-case examination of each specific arginine-containing peptide synthesis [1]. While this study used Boc-Arg(Tos)-OH (L-configuration, unmethylated), the Tos-protected guanidino group is structurally identical in Boc-D-Me-Arg(Tos)-OH, making δ-lactam formation a relevant consideration during coupling of this building block.

δ-Lactam formation Arginine side reaction Peptide coupling optimization Tos protection

Optimal Application Scenarios for Boc-D-Me-Arg(Tos)-OH Based on Quantitative Evidence


Design of Protease-Resistant Peptide Therapeutics via Boc-SPPS

Boc-D-Me-Arg(Tos)-OH is optimally deployed in Boc-SPPS of therapeutic peptides requiring resistance to serine protease cleavage at arginine loci. As demonstrated by Steinmetzer et al., Nα-methyl-arginine at the P1 position completely prevented thrombin-catalyzed proteolysis independent of the P1' residue, with the lead inhibitor exhibiting a Ki of 37 pM and strongly improved human plasma stability compared to the unmethylated analog [1]. The combined D-configuration further extends serum half-life, with D-Arg substitutions in model peptides achieving >19-fold prolongation (>8 h vs. 25 min) [2]. This building block is particularly suited for anticoagulant peptides, protease inhibitor design, and any application where extended systemic circulation is required.

Boc-SPPS of Long or Difficult Peptide Sequences Requiring Tos Side-Chain Protection

For peptides exceeding 30 residues or containing aggregation-prone sequences, Boc-SPPS with in situ neutralization protocols is preferred over Fmoc-SPPS due to superior coupling efficiency and reduced aggregation [1]. In this context, the Tos protecting group on Boc-D-Me-Arg(Tos)-OH is the standard and synthetically required choice, as the Tos group is specifically engineered for HF cleavage conditions (0–5 °C, 30–120 min) [2]. The Fmoc-compatible Pbf alternative cannot be used in Boc-SPPS. Furthermore, the Tos group avoids the ornithine-forming side reactions associated with the NO₂ protecting group during HF cleavage . This makes Boc-D-Me-Arg(Tos)-OH the building block of choice when both N-methyl-D-arginine incorporation and Boc-SPPS compatibility are simultaneously required.

Structure-Activity Relationship (SAR) Studies of Arginine-Containing Bioactive Peptides

The Chex1-Arg20 study by Li et al. (2017) established that Nα-methyl-arginine substitution at tolerant sequence positions (Arg20) maintained significant antibacterial activity (MIC = 14.5 ± 0.1 μM vs. 0.8 ± 0.1 μM for native peptide) while enabling proteolytic stabilization, whereas substitution at critical positions (Arg7) abolished activity (MIC > 100 μM) [1]. Boc-D-Me-Arg(Tos)-OH enables systematic SAR exploration by providing a single building block that simultaneously introduces both N-methylation and D-configuration, reducing the number of synthetic steps compared to sequential modifications. Researchers can use this compound to probe the positional tolerance of N-methyl-D-arginine substitution across peptide sequences, with the Chex1-Arg20 data serving as a quantitative benchmark for expected activity retention (~15- to 18-fold MIC reduction at tolerant positions).

Development of Thrombin Inhibitors and Anticoagulant Peptide Leads

The X-ray crystallographic evidence (PDB 1EB1) demonstrating that the Nα-methyl group of N(Me)Arg-containing peptides disturbs the active-site geometry of thrombin, combined with the Ki of 37 pM and high selectivity (no inhibition of trypsin, factor Xa, or plasmin) [1], positions Boc-D-Me-Arg(Tos)-OH as a critical building block for anticoagulant peptide development. The building block enables direct incorporation of the N-methyl-D-arginine pharmacophore into peptide inhibitor sequences via standard Boc-SPPS. Critically, the D-configuration provides additional resistance to proteolytic degradation in plasma, addressing the historically short half-life limitation of peptidic thrombin inhibitors [2].

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